5-Methyl-3-methylene-2-hexanone
CAS No.: 1187-87-7
Cat. No.: VC21179484
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187-87-7 |
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Molecular Formula | C8H14O |
Molecular Weight | 126.2 g/mol |
IUPAC Name | 5-methyl-3-methylidenehexan-2-one |
Standard InChI | InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h6H,3,5H2,1-2,4H3 |
Standard InChI Key | AGMJVYMZEAWWND-UHFFFAOYSA-N |
SMILES | CC(C)CC(=C)C(=O)C |
Canonical SMILES | CC(C)CC(=C)C(=O)C |
Introduction
Overview
Chemical Identity
5-Methyl-3-methylene-2-hexanone is an organic compound with molecular formula C8H14O and a molecular weight of 126.20 g/mol . It belongs to the ketone family of compounds, featuring both a ketone functional group and a methylene group in its structure. This chemical is also known by its CAS number 1187-87-7, which serves as its unique identifier in chemical databases and literature .
Nomenclature and Synonyms
The compound is recognized by several names in scientific literature and commercial contexts. Its primary IUPAC name is 5-Methyl-3-methylene-2-hexanone, though it is also referred to as:
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3-Isobutyl-3-buten-2-one
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5-Methyl-3-methylenehexan-2-one
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5-methyl-3-methylidenehexan-2-one
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2-Hexanone, 5-methyl-3-methylene-
These alternative nomenclatures refer to the same chemical structure but highlight different structural aspects or follow different naming conventions .
Physical and Chemical Properties
Physical Properties
5-Methyl-3-methylene-2-hexanone is a transparent, colorless liquid with specific physical characteristics that determine its behavior in various environments. A comprehensive overview of its physical properties is presented in the following table:
The compound is soluble in chloroform and slightly soluble in methanol, which influences its extraction and purification methods . Its moderate vapor pressure indicates some volatility at room temperature, an important consideration for handling and storage.
Structural Characteristics
5-Methyl-3-methylene-2-hexanone features a distinctive structure with specific functional groups that determine its chemical reactivity. Key structural characteristics include:
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A methyl ketone group (CH₃-C=O) at position 2
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A methylene group (C=CH₂) at position 3
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A methyl-substituted alkyl chain
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9 heavy atoms
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3 rotatable bonds
This structural arrangement contributes to its chemical versatility, particularly in reactions targeting either the carbonyl group or the methylene moiety.
Synthesis Methods
Laboratory Synthesis
Several synthetic routes have been developed for the preparation of 5-Methyl-3-methylene-2-hexanone in laboratory settings. One significant method involves the use of 5-methyl-3-hexene-2-ketone as a starting material.
As detailed in a patent document, this precursor can undergo addition reactions with organosilicon compounds in the presence of a copper hydride triphenylphosphine complex catalyst. The resulting enol silyl ether intermediate (referred to as "intermediate 6" in the patent) plays a crucial role in subsequent reactions . The reaction typically proceeds under the following conditions:
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Temperature range: 80-110°C
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Solvent: Toluene
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Catalyst: Copper hydride triphenylphosphine complex (0.5-2.0 mol%)
This method demonstrates good selectivity and is suitable for scaled-up production with relatively high yields.
Industrial Production
For industrial-scale production, optimization of reaction conditions becomes essential to ensure economic viability and consistent product quality. Industrial methods typically involve similar hydrogenation processes to those used in laboratory settings but with modifications to enhance efficiency and scalability.
A notable industrial preparation method utilizes robust catalysts under optimized reaction conditions, focusing on:
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Minimizing catalyst loading
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Reducing reaction time
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Maximizing yield and purity
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Simplifying purification steps
These adaptations enable more cost-effective production while maintaining product quality. The patent literature describes production methods capable of achieving greater than 99.3% purity with yields in the range of 60-70% .
Chemical Reactions
Reaction Types
5-Methyl-3-methylene-2-hexanone participates in various chemical reactions due to its functional groups. The compound's reactivity centers primarily around its carbonyl group and methylene moiety. Key reaction types include:
Reaction Type | Description | Common Reagents | Major Products |
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Oxidation | Conversion of the compound to carboxylic acids or other oxidized derivatives | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids, ketones |
Reduction | Reduction of the ketone group to yield alcohols | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohols |
Substitution | Participation of the methylene group in substitution reactions | Halogens (e.g., bromine), Nucleophiles (e.g., amines) | Various substituted derivatives |
Mannich Reaction | Addition of N,N-dimethyl methylene ammonium iodide to form aminomethylated derivatives | N,N-dimethyl methylene ammonium iodide, Lewis acid catalysts | 3-[(dimethylamino)methyl]-5-methyl-2-hexanone |
The Mannich reaction is particularly noteworthy as it has been documented in patent literature for synthesizing 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, which has potential pharmaceutical applications .
Mechanisms of Action
The mechanism of action for 5-Methyl-3-methylene-2-hexanone in chemical reactions involves its interaction with various molecular targets. In hydrogenation processes, the compound undergoes selective hydrogenation of carbon-carbon double bonds and carbon-oxygen double bonds, facilitated by appropriate catalysts.
In the Mannich reaction pathway described in patent literature, the process involves:
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Formation of an enol silyl ether intermediate through an addition reaction with an organosilicon compound
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Subsequent reaction with N,N-dimethyl methylene ammonium iodide in the presence of a Lewis acid catalyst (e.g., anhydrous zinc chloride)
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Formation of the aminomethylated product
The Lewis acid catalyst plays a critical role in activating the carbonyl group for nucleophilic attack. Optimal reaction conditions for this transformation include temperatures between 50-60°C and reaction times of 2-10 hours .
Applications
Research Applications
5-Methyl-3-methylene-2-hexanone has diverse applications across several scientific fields. In research settings, it serves as:
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A key intermediate in organic synthesis: Its functionality makes it valuable for creating more complex molecules
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A tool in enzyme kinetics studies: The compound plays a role in studies related to metabolic pathways involving ketones
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A research biochemical in proteomics: It is utilized in specialized proteomics research applications
Industrial Uses
In industrial contexts, 5-Methyl-3-methylene-2-hexanone finds application in:
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Polymer production: The compound contributes to the development of specialized polymers with specific properties
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Chemical synthesis: It serves as a building block for various industrial chemicals
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Intermediate compound production: Its selective reactivity makes it valuable in multi-step synthesis processes
Pharmaceutical Relevance
Perhaps the most documented application of 5-Methyl-3-methylene-2-hexanone is in the pharmaceutical industry, where it is identified as an impurity in Tetrabenazine, a medication used for treating movement disorders such as Huntington's disease .
As an impurity, its presence must be carefully monitored and controlled to ensure drug safety and efficacy. Understanding its chemical properties and behavior is crucial for:
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Developing effective purification methods
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Establishing appropriate quality control measures
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Setting acceptable limits in pharmaceutical formulations
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Ensuring patient safety through rigorous testing protocols
Biological Activity
Antimicrobial Properties
Research indicates that 5-Methyl-3-methylene-2-hexanone exhibits selective inhibition against various microbial strains. Studies have demonstrated activity against microorganisms such as:
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Staphylococcus aureus
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Escherichia coli
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Candida albicans
This selective antimicrobial activity suggests potential applications in developing new antimicrobial agents, particularly in food preservation and pharmaceuticals.
Antioxidant Effects
The compound has shown promising results in scavenging free radicals, which can contribute to oxidative stress in biological systems. In vitro studies indicate that this compound can reduce the formation of reactive oxygen species (ROS), potentially protecting cells from oxidative damage.
In one investigation, researchers assessed the antioxidant capacity using the DPPH radical scavenging assay. The compound exhibited a significant scavenging effect with an IC50 value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).
Toxicological Profile
Understanding the safety profile of 5-Methyl-3-methylene-2-hexanone is essential for its proper handling and application. Based on available data, the compound carries several hazard statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Corresponding precautionary statements include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
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P302+P352: IF ON SKIN: Wash with plenty of soap and water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
This toxicological profile suggests a relatively low toxicity compared to many industrial chemicals, but appropriate safety measures should still be implemented when handling the compound.
Comparison with Similar Compounds
5-Methyl-3-methylene-2-hexanone belongs to a family of ketone compounds with similar structures but different substitution patterns. When compared with related compounds such as 5-Methyl-2-hexanone and 3-Methyl-2-hexanone, several distinguishing features emerge:
The presence of both a methylene group and a ketone functional group in 5-Methyl-3-methylene-2-hexanone allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This structural uniqueness contributes to its versatility in organic synthesis and other applications.
While similar ketones share many physical properties, subtle differences in boiling points, solubility, and reactivity profiles make 5-Methyl-3-methylene-2-hexanone particularly suitable for certain specialized applications, especially in pharmaceutical contexts where its role as an impurity in Tetrabenazine has been well-documented.
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